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Compound of Interest

Compound Name:
(5-Bromo-1-benzofuran-2-

yl)methanol

Cat. No.: B1273746 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(5-Bromo-1-benzofuran-2-yl)methanol is a substituted benzofuran derivative. The

benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and

synthetic compounds with a wide range of biological activities.[1][2] Benzofuran derivatives

have garnered significant attention in medicinal chemistry and drug discovery due to their

diverse pharmacological properties, including anticancer, antimicrobial, antioxidant, and

neuroprotective effects.[1][3][4][5] This document provides detailed experimental protocols for

the synthesis and potential applications of (5-Bromo-1-benzofuran-2-yl)methanol and its

derivatives, targeting researchers in organic synthesis and drug development.
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Property Value

CAS Number 38220-77-8

Molecular Formula C₉H₇BrO₂

Molecular Weight 227.05 g/mol

Appearance Off-white to light yellow solid

Solubility
Soluble in common organic solvents such as

DMSO, DMF, methanol, and dichloromethane.

Experimental Protocols
Protocol 1: Synthesis of (5-Bromo-1-benzofuran-2-
yl)methanol
This protocol describes a potential synthetic route to (5-Bromo-1-benzofuran-2-yl)methanol
starting from the commercially available 5-bromobenzofuran-2-carboxylic acid. The synthesis

involves the reduction of the carboxylic acid to the corresponding alcohol.

Materials:

5-Bromobenzofuran-2-carboxylic acid

Lithium aluminum hydride (LiAlH₄) or Borane-tetrahydrofuran complex (BH₃·THF)

Anhydrous tetrahydrofuran (THF)

Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography

Hexanes and Ethyl acetate for chromatography

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon

or nitrogen), suspend 5-bromobenzofuran-2-carboxylic acid (1.0 eq) in anhydrous THF.

Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a

solution of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF or BH₃·THF (2.0 - 3.0 eq) to the stirred

suspension.

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to

room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer

chromatography (TLC) until the starting material is consumed.

Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water,

followed by 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄).

Alternatively, for BH₃·THF, slowly add methanol to quench the excess borane, followed by

careful addition of 1 M HCl.

Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of

aqueous layer).

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated

aqueous NaHCO₃ solution, and brine.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the

crude product.

Purification: Purify the crude (5-Bromo-1-benzofuran-2-yl)methanol by silica gel column

chromatography using a gradient of ethyl acetate in hexanes as the eluent.

Characterization: Characterize the purified product by NMR spectroscopy (¹H and ¹³C) and

mass spectrometry to confirm its identity and purity.
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DOT Diagram of the Synthetic Workflow:
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Caption: Synthetic workflow for (5-Bromo-1-benzofuran-2-yl)methanol.

Protocol 2: Application in Suzuki Cross-Coupling
Reactions
(5-Bromo-1-benzofuran-2-yl)methanol can be utilized as a building block in palladium-

catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce aryl or heteroaryl

substituents at the 5-position of the benzofuran ring.

Materials:

(5-Bromo-1-benzofuran-2-yl)methanol

Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.1 - 1.5 eq)

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 eq)

Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Inert atmosphere (argon or nitrogen)

Procedure:

Reaction Setup: To a Schlenk flask, add (5-Bromo-1-benzofuran-2-yl)methanol (1.0 eq),

the boronic acid/ester (1.1 - 1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0 -

3.0 eq).

Solvent Addition: Evacuate and backfill the flask with an inert gas three times. Add the

degassed solvent system.

Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours. Monitor

the reaction progress by TLC or LC-MS.

Workup: After completion, cool the reaction to room temperature and dilute with water.

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
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Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous

Na₂SO₄, filter, and concentrate.

Purification: Purify the crude product by column chromatography on silica gel.

DOT Diagram of the Suzuki Coupling Workflow:
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Caption: Suzuki cross-coupling workflow.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b1273746?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protocol 3: In Vitro Anticancer Activity Screening (MTT
Assay)
Derivatives of (5-Bromo-1-benzofuran-2-yl)methanol can be screened for their cytotoxic

effects on cancer cell lines using the MTT assay. This colorimetric assay measures cell

metabolic activity as an indicator of cell viability.[3]

Materials:

Cancer cell line (e.g., HeLa, MCF-7, A549)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Phosphate-buffered saline (PBS)

Trypsin-EDTA

Test compound (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

DMSO

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours at 37 °C in a 5% CO₂ incubator.

Compound Treatment: Prepare serial dilutions of the test compound in the cell culture

medium. Replace the medium in the wells with the medium containing different

concentrations of the compound. Include a vehicle control (DMSO) and a positive control

(e.g., doxorubicin).
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Incubation: Incubate the plates for 48-72 hours.

MTT Addition: Remove the medium and add 100 µL of fresh medium and 10 µL of MTT

solution to each well. Incubate for 4 hours.

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to

each well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell

growth).

DOT Diagram of the MTT Assay Workflow:
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Caption: Workflow for the MTT cell viability assay.
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Data Presentation: Biological Activity of Benzofuran
Derivatives
The following tables summarize the reported biological activities of various benzofuran

derivatives to provide a comparative context for the potential applications of (5-Bromo-1-
benzofuran-2-yl)methanol derivatives.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound Class Cancer Cell Line IC₅₀ (µM) Reference

Halogenated
Benzofurans

HeLa (Cervical
Carcinoma)

1.136 [3]

Halogenated

Benzofurans
K562 (Leukemia) 5.0 [6]

Halogenated

Benzofurans
HL60 (Leukemia) 0.1 [6]

Benzofuran-N-Aryl

Piperazine Hybrids

A549 (Lung

Carcinoma)
0.12 [3]

Benzofuran-N-Aryl

Piperazine Hybrids

SGC7901 (Gastric

Cancer)
2.75 [3]

Nitrile-containing

Benzofurans
HCT-116 (Colon) 10.84 [7]

| Nitrile-containing Benzofurans | HePG2 (Liver) | 16.08 |[7] |

Table 2: Enzyme Inhibitory Activity of Benzofuran Derivatives
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Compound Class Target Enzyme IC₅₀ (µM) Reference

Oxadiazole-based
Furans

Tyrosinase 11 - 49.5 [8]

Benzofuran-Azacyclic

Hybrids

Acetylcholinesterase

(AChE)
Varies [9]

| Nitrile-containing Benzofurans | EGFR TK | 0.81 - 1.12 |[7] |

Table 3: Inhibition of Aβ Fibril Formation by Benzofuran Derivatives

Compound Class Assay IC₅₀ (µM) Reference

Aminostyrylbenzof
urans

Thioflavin T (ThT)
Assay

0.07 - 0.08 [4]

| Benzofuran-based Hybrids | UV-vis measurements | 7 - 12.5 |[1] |

Signaling Pathway Visualization
Benzofuran derivatives have been shown to exert their anticancer effects by targeting various

signaling pathways. For instance, some derivatives act as inhibitors of Epidermal Growth

Factor Receptor (EGFR) tyrosine kinase.[7] The diagram below illustrates a simplified

representation of the EGFR signaling pathway that can be targeted.

DOT Diagram of a Simplified EGFR Signaling Pathway:
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Caption: Simplified EGFR signaling pathway and potential inhibition by benzofuran derivatives.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b1273746?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273746?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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